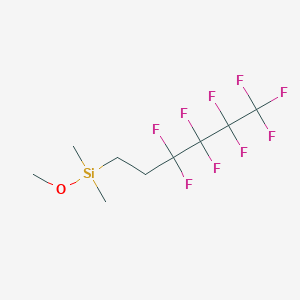
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a specialized organosilicon compound with the molecular formula C₉H₁₃F₉OSi. It is characterized by the presence of a methoxy group, two methyl groups, and a nonafluorohexyl chain attached to a silicon atom. This compound is notable for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane typically involves the reaction of dimethylchlorosilane with 3,3,4,4,5,5,6,6,6-nonafluorohexanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol displaces the chlorine atom on the silane, forming the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane has diverse applications in scientific research, including:
Surface Modification: Used to impart hydrophobic and oleophobic properties to surfaces, making them resistant to water and oil.
Material Science: Incorporated into coatings and polymers to enhance their chemical resistance and durability.
Biomedical Research: Explored for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Electronics: Utilized in the fabrication of electronic components where moisture resistance is critical.
Mechanism of Action
The primary mechanism by which Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane exerts its effects is through the formation of a hydrophobic layer on surfaces. The nonafluorohexyl chain provides a low surface energy, which repels water and other polar substances. This property is particularly useful in creating water-repellent and self-cleaning surfaces .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane
- Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorooctyl)silane
- Trimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Uniqueness
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is unique due to its combination of a methoxy group and a highly fluorinated alkyl chain. This structure provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications that require both chemical resistance and surface modification .
Properties
CAS No. |
608299-03-2 |
|---|---|
Molecular Formula |
C4F9CH2CH2Si(CH3)2OCH3 C9H13F9OSi |
Molecular Weight |
336.27 g/mol |
IUPAC Name |
methoxy-dimethyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane |
InChI |
InChI=1S/C9H13F9OSi/c1-19-20(2,3)5-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h4-5H2,1-3H3 |
InChI Key |
OJSFFLCTIKRXOA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















